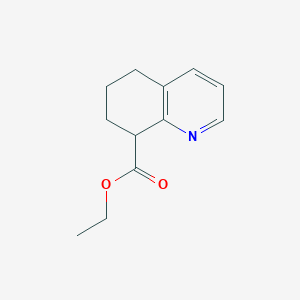Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
CAS No.: 1350468-72-2
Cat. No.: VC2560203
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1350468-72-2 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10H,2-3,5,7H2,1H3 |
| Standard InChI Key | KVJMXJLRPIIKAJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCC2=C1N=CC=C2 |
| Canonical SMILES | CCOC(=O)C1CCCC2=C1N=CC=C2 |
Introduction
Physical and Chemical Properties
Structural Characteristics
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate features a distinctive bicyclic structure consisting of a quinoline ring system that has been selectively hydrogenated at the 5, 6, 7, and 8 positions. The compound contains a pyridine ring fused with a partially saturated six-membered ring, with an ethyl carboxylate group (–COOC₂H₅) strategically positioned at carbon-8. This structural arrangement creates a molecule with both aromatic and aliphatic regions, contributing to its unique chemical properties and reactivity patterns. The nitrogen atom in the pyridine ring provides basic characteristics, while the ethyl carboxylate group introduces ester functionality that serves as a versatile handle for further chemical transformations.
Physical Properties
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate possesses well-defined physical properties that influence its handling, storage, and applications in laboratory settings. The compound has a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.26 g/mol, positioning it within the range of small-molecule organic compounds commonly used in medicinal chemistry and organic synthesis. At standard laboratory conditions, it is typically encountered as a solid that should be stored in sealed containers under dry conditions at room temperature to maintain its stability and purity .
Table 1: Physical Properties of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ | |
| Molecular Weight | 205.26 g/mol | |
| Physical State | Solid | |
| Recommended Storage | Sealed in dry conditions, Room Temperature |
Chemical Identifiers
For systematic identification and categorization in chemical databases and literature, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is associated with several standardized chemical identifiers. These identifiers facilitate accurate referencing and retrieval of information related to the compound across different research platforms and repositories.
Table 2: Chemical Identifiers of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Synthesis and Preparation
Synthetic Methodology
| Parameter | Details | Source |
|---|---|---|
| Primary Reactants | 5,6,7,8-tetrahydroquinoline, ethyl chloroformate | |
| Reaction Conditions | Basic conditions | |
| Key Transformation | Introduction of ethyl carboxylate at C-8 position | |
| Reaction Type | Nucleophilic acylation |
Chemical Reactivity
Reactivity Profile
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate demonstrates diverse chemical reactivity patterns attributable to its structural features. The ethyl carboxylate group at the 8-position is particularly susceptible to nucleophilic attacks, enabling various transformations including hydrolysis to the corresponding carboxylic acid, transesterification with different alcohols, and reduction to primary alcohols or aldehydes. Additionally, the partially hydrogenated quinoline ring system can participate in both electrophilic and nucleophilic substitution reactions, depending on the specific reaction conditions and reagents employed.
Reaction Mechanisms
The mechanism of action for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate in chemical reactions primarily centers around its functional groups that allow for nucleophilic attacks and electrophilic substitutions. The nitrogen atom in the pyridine ring can function as a nucleophile or coordinate with Lewis acids, while the carbonyl group of the ester moiety serves as an electrophilic center. These mechanistic pathways significantly expand the range of possible transformations and contribute to the compound's versatility in organic synthesis.
Table 4: Chemical Reactivity of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
| Reactive Site | Reaction Type | Potential Transformations | Source |
|---|---|---|---|
| Ester Group | Nucleophilic attack | Hydrolysis, transesterification, reduction | |
| Pyridine Nitrogen | Nucleophilic, coordination | Alkylation, complexation with metals | |
| Ring System | Electrophilic/nucleophilic substitution | Functionalization at various positions |
Applications
Medicinal Chemistry Applications
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate holds significant potential in medicinal chemistry, primarily due to the privileged nature of the tetrahydroquinoline scaffold in drug discovery. The compound can serve as a valuable starting point for developing bioactive molecules with diverse pharmacological properties. The tetrahydroquinoline core is found in numerous natural products and pharmaceutical agents, making derivatives like Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate attractive candidates for medicinal chemistry research.
The behavior of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate in biological systems is thought to involve interactions with specific biological targets that may lead to antimicrobial or anticancer effects. Structure-activity relationship studies involving this compound and its derivatives could potentially yield insights into the development of novel therapeutic agents for various disease conditions.
Synthetic Applications
As a versatile building block, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate plays a crucial role in organic synthesis. Its utility derives from several key features:
-
The ethyl carboxylate group provides a handle for further transformations and can be converted to various functional groups including amides, acids, alcohols, and aldehydes.
-
The partially reduced quinoline system offers a scaffold for further elaboration through selective functionalization.
-
The stereochemistry at the 8-position can be exploited for stereoselective synthesis of more complex molecules.
These characteristics position Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate as a valuable intermediate in the synthesis of complex molecules, including natural products, pharmaceutical candidates, and specialty materials.
Table 5: Applications of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
| Application Domain | Specific Uses | Potential Value | Source |
|---|---|---|---|
| Medicinal Chemistry | Development of antimicrobial agents | Treatment of infectious diseases | |
| Medicinal Chemistry | Development of anticancer compounds | Novel oncology therapeutics | |
| Organic Synthesis | Building block for complex molecules | Efficient synthetic pathways | |
| Pharmaceutical Research | Intermediate for drug candidates | Accelerated drug discovery |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume